1-Iodo-1-heptyne

Organolithium Chemistry Metal–Halogen Exchange Alkyne Chain Extension

1-Iodo-1-heptyne (CAS 54573-13-6) is a terminal iodoalkyne with the molecular formula C₇H₁₁I and molecular weight 222.07 g·mol⁻¹. It belongs to the 1-haloalkyne class, characterized by a C(sp)–I bond directly attached to the terminal alkyne carbon.

Molecular Formula C7H11I
Molecular Weight 222.07 g/mol
CAS No. 54573-13-6
Cat. No. B13878158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-1-heptyne
CAS54573-13-6
Molecular FormulaC7H11I
Molecular Weight222.07 g/mol
Structural Identifiers
SMILESCCCCCC#CI
InChIInChI=1S/C7H11I/c1-2-3-4-5-6-7-8/h2-5H2,1H3
InChIKeyXKDOBNOMGNPNHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-1-heptyne (CAS 54573-13-6): Core Chemical Profile for Laboratory Procurement


1-Iodo-1-heptyne (CAS 54573-13-6) is a terminal iodoalkyne with the molecular formula C₇H₁₁I and molecular weight 222.07 g·mol⁻¹ . It belongs to the 1-haloalkyne class, characterized by a C(sp)–I bond directly attached to the terminal alkyne carbon. This structural feature renders the compound highly reactive in transition-metal-catalyzed transformations, particularly oxidative addition to palladium(0) complexes, Sonogashira-type cross-couplings, and metal–halogen exchange reactions [1]. The compound exists as a liquid with a reported density of 1.4701 and refractive index of 1.5123, making it amenable to standard organic synthesis work-up and purification techniques .

Why 1-Bromo-1-heptyne or 1-Chloro-1-heptyne Cannot Replace 1-Iodo-1-heptyne in Synthesis Protocols


Direct substitution of 1-iodo-1-heptyne with its bromo or chloro analogs inherently alters reaction chemoselectivity and mechanistic pathway, rendering the substitution non-trivial and often unviable without complete protocol re-optimization. Specifically, the C–I bond is significantly more reactive toward oxidative addition than the C–Br or C–Cl bonds due to lower bond dissociation energy, and the iodine substituent uniquely directs certain organometallic reactions down fundamentally different pathways compared to bromine [1]. This mechanistic divergence is not merely a matter of reaction rate but of reaction outcome, as demonstrated in the direct head-to-head study of Bhanu, Khan, and Scheinmann where 1-iodohept-1-yne and 1-bromohept-1-yne react with butyl-lithium to give entirely different products [1]. Therefore, procurement of the exact iodoalkyne is essential for reproducibility of any published protocol relying on the specific reactivity of the carbon–iodine bond.

Quantitative Differentiation of 1-Iodo-1-heptyne Relative to Closest Analogs: Evidence-Based Selection Guide


Divergent Reactivity of 1-Iodohept-1-yne vs. 1-Bromohept-1-yne with Butyl-lithium: Chemoselectivity Comparison

In a direct comparative study, 1-iodohept-1-yne reacts with 2 equivalents of butyl-lithium (BuLi) to form octane and hept-1-yne via metal–halogen exchange followed by coupling, whereas 1-bromohept-1-yne undergoes a fundamentally different reaction pathway: butylation occurs at the C-3 position of the alkyne rather than at the halogen-bearing carbon [1]. This demonstrates that the halogen identity determines not merely reaction efficiency but the entire chemoselectivity and product distribution.

Organolithium Chemistry Metal–Halogen Exchange Alkyne Chain Extension

Oxidative Addition Efficiency of 1-Haloalkynes to Pd(PPh₃)₄: Yield Comparison Across Halogen Series

In the synthesis of palladium end-capped polyynes, oxidative addition of 1-haloalkynes to Pd(PPh₃)₄ proceeds in yields of 75–100% across the series of 1-haloalkynes [2]. Although the published paper reports yields for the entire series rather than a direct I vs. Br head-to-head within the same substrate, the general trend across halogens is consistent with the established organometallic principle that C–I bonds undergo oxidative addition to Pd(0) significantly faster than C–Br or C–Cl bonds due to lower bond dissociation energy (C–I ≈ 50–55 kcal/mol vs. C–Br ≈ 65–70 kcal/mol) [1]. The activation barrier for oxidative addition of 1-iodoalkynes to binuclear gold(I) catalysts has been calculated at only 0.2 kcal/mol, underscoring the extreme facility of C–I bond activation [3].

Organometallic Chemistry Palladium Catalysis Oxidative Addition

Metal–Halogen Exchange Selectivity: 1-Iodohept-1-yne Generates Lithium Hept-1-ynide with BuLi

Treatment of 1-iodohept-1-yne with 1 equivalent of butyl-lithium results in clean metal–halogen exchange, producing butyl iodide and lithium hept-1-ynide, which can subsequently be coupled with electrophiles upon addition of hexamethylphosphoric triamide (HMPA) to yield undec-5-yne [1]. This controlled, stepwise reactivity is contingent on the iodine substituent and is not directly translatable to bromoalkynes, which show alternative reactivity manifolds under the same conditions [1].

Lithium–Halogen Exchange Acetylide Chemistry Reaction Intermediate Generation

Physicochemical Identity: Density and Refractive Index Differentiating 1-Iodo-1-heptyne from Bromo Analogs

1-Iodo-1-heptyne (MW 222.07, density 1.4701, refractive index n = 1.5123) can be unambiguously distinguished from 1-bromo-1-heptyne (MW 175.07, expected density ~1.1–1.3, refractive index ~1.46–1.49) by simple physical measurements . The ~47 Da molecular weight difference and substantially higher density of the iodo compound provide immediate, instrumentation-light identity verification that prevents misidentification during inventory management or upon receipt from suppliers.

Physical Organic Chemistry Quality Control Compound Authentication

Optimal Scientific and Industrial Deployment Scenarios for 1-Iodo-1-heptyne Based on Quantitative Differentiation Evidence


Controlled Generation of Lithium Acetylides for Carbon–Carbon Bond Formation

Protocols requiring the stoichiometric generation of lithium hept-1-ynide via metal–halogen exchange must employ 1-iodo-1-heptyne, as the bromo analog undergoes alternative reaction pathways (butylation at C-3) under identical conditions [1]. This scenario is critical in synthetic sequences where the acetylide nucleophile must be generated cleanly for subsequent trapping with electrophiles such as alkyl halides, carbonyl compounds, or epoxides. The use of hexamethylphosphoric triamide (HMPA) as a co-solvent enables efficient coupling of the in situ-generated lithium acetylide with alkyl halides, affording internal alkynes in good yield.

Palladium-Catalyzed Cross-Coupling Requiring Facile Oxidative Addition of the C(sp)–Halogen Bond

For Sonogashira, inverse Sonogashira, and related Pd(0)-catalyzed couplings where oxidative addition is rate-determining, 1-iodo-1-heptyne provides a kinetic advantage over bromo or chloro analogs due to the ~15–20 kcal/mol weaker C–I bond [1]. This enables reactions to proceed at lower temperatures, with lower catalyst loadings, or with less active electrophilic partners. The 75–100% yields reported for oxidative addition of 1-haloalkynes to Pd(PPh₃)₄ demonstrate that iodoalkynes are competent substrates for synthesizing palladium end-capped polyynes and related organometallic intermediates [2].

Chain Extension Reactions Exploiting Iodine-Directed Regioselectivity

The divergent reactivity of 1-iodohept-1-yne vs. 1-bromohept-1-yne with butyl-lithium demonstrates that the iodine atom directs reaction exclusively to the terminal sp-hybridized carbon [1]. This regiochemical fidelity is essential for iterative chain extension strategies where the alkyne terminus must be functionalized without side reactions at internal positions. The clean formation of lithium hept-1-ynide upon treatment with 1 equiv. BuLi enables subsequent reaction with a second electrophile to extend the carbon chain at the terminal carbon—a transformation that fails with the bromo analog.

Quality Control and Identity Verification in Multi-Compound Inventory Management

The distinctive combination of molecular weight (222.07 g·mol⁻¹), high density (1.4701), and elevated refractive index (1.5123) allows 1-iodo-1-heptyne to be rapidly distinguished from near-analogs such as 1-bromo-1-heptyne (MW 175.07) or 1-chloro-1-heptyne [1]. This is particularly valuable in industrial or academic laboratories managing diverse 1-haloalkyne inventories where misidentification could lead to failed reactions and wasted resources. A simple refractive index or density measurement upon receipt provides immediate, non-destructive compound verification.

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